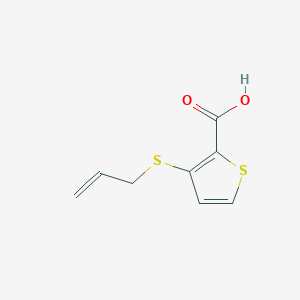

3-(Allylsulfanyl)-2-thiophenecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

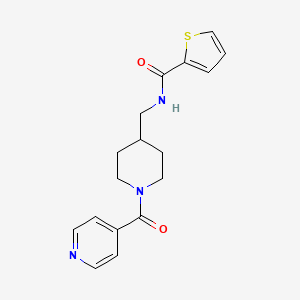

3-(Allylsulfanyl)-2-thiophenecarboxylic acid, commonly known as ASTC, is an organic compound with a unique structure. It is a heterocyclic compound containing both a thiophene and a carboxylic acid functional group. ASTC has been studied for its potential applications in various areas of science, including synthesis, biochemistry, and physiology.

Scientific Research Applications

Synthetic Methodologies

3-(Allylsulfanyl)-2-thiophenecarboxylic acid, while not directly mentioned, can be inferred to have significance in synthetic organic chemistry, given the research on related thiophenecarboxylic acids and their derivatives. The palladium-catalyzed perarylation of thiophenecarboxylic acids, for instance, shows the potential for creating complex aromatic compounds through C-H bond cleavage and decarboxylation, indicating a method for functionalizing such acids in advanced synthesis procedures (Nakano et al., 2008). Furthermore, the rhodium-catalyzed alkenylation of substituted thiophene-2-carboxylic acids demonstrates another avenue for derivatizing these compounds, showcasing their versatility in organic synthesis (Iitsuka et al., 2013).

Thermochemical and Physical Properties

The thermochemical and physical properties of thiophenecarboxylic acids have been extensively studied. Research comparing 2- and 3-thiophenecarboxylic acids provides insights into their stability and reactivity, which are crucial for designing reaction conditions and for applications where thermal stability is a concern (Temprado et al., 2002).

Polymer Science Applications

Electrochemical polymerization studies of thiophene derivatives, including 3-substituted thiophenes, highlight their potential in crafting conducting polymers for electrochromic displays and other electronic applications. This demonstrates the broader applicability of this compound in materials science, especially in developing polymers with specific electronic properties (Alves et al., 2010).

Solubility and Thermodynamics

Understanding the solubility and thermodynamic properties of 3-thiophenecarboxylic acid in various solvent mixtures is critical for its purification and application in different scientific fields. Research on the solubility of 3-thiophenecarboxylic acid in water and acetic acid mixtures, including the calculation of Gibbs energy, enthalpy, and entropy, provides necessary data for optimizing industrial processes involving these compounds (Liu et al., 2014).

Environmental Applications

The synthesis of thiophenecarboxylic acids using environmentally friendly methods indicates the growing interest in sustainable chemistry. The development of green synthetic routes for these compounds underscores their potential in creating less polluting and more efficient chemical processes (Guo Hai, 2007).

Properties

IUPAC Name |

3-prop-2-enylsulfanylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S2/c1-2-4-11-6-3-5-12-7(6)8(9)10/h2-3,5H,1,4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGJMWCIHKMMMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=C(SC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)methyl]-4-oxo-N-(2-pyrrolidin-1-ylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2486285.png)

![3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2486290.png)

![1-(Bromomethyl)-8-oxaspiro[4.5]decane](/img/structure/B2486294.png)

![2-Chloro-N-(3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetamide](/img/structure/B2486296.png)

![Ethyl 1-[4-amino-5-(ethylcarbamoyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B2486297.png)

![1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-((3-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2486302.png)

![1-(2,4-dimethoxyphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2486306.png)